molecular formula C14H15N3O2 B2686708 Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate CAS No. 226954-89-8

Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate

Cat. No. B2686708
M. Wt: 257.293
InChI Key: HEHYETXFNXZAOB-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis would involve a detailed examination of each step, including the reagents and conditions used, and the mechanism of each reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity, acidity or basicity, and stereochemistry may also be analyzed .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways : A study by Schenone et al. (1990) explores the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to the synthesis of esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids, which can be hydrolyzed to corresponding carboxylic acids. These compounds are pivotal for further reactions to synthesize various pyrimidine derivatives, showcasing a broad utility in synthetic organic chemistry (Schenone et al., 1990).
  • Regioselective Synthesis : The work of Eynde et al. (2001) demonstrates a microwave-mediated, solvent-free regioselective synthesis of novel pyrimido[1,2-a]pyrimidines from Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. This highlights a methodological advancement in the synthesis of complex pyrimidine derivatives, offering potential for the development of new materials and pharmaceutical agents (Eynde et al., 2001).

Antimicrobial Activity

  • Potential Antimicrobial Agents : Research by El-kerdawy et al. (1990) on the synthesis of certain mercapto- and aminopyrimidine derivatives from ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate revealed that some of these compounds exhibited in vitro antimicrobial activity against pathogenic microorganisms, suggesting their potential as antimicrobial agents (El-kerdawy et al., 1990).

Anticancer Activity

  • Novel Pyrimidine Derivatives : Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives with varying substituents at the 5-position of the pyrimidine ring from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These compounds were evaluated for cytotoxicity against several cancer cell lines, with some showing activity, indicating their potential in anticancer research (Stolarczyk et al., 2018).

Safety And Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to improve its properties or activity .

properties

IUPAC Name

ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-19-14(18)11-9-16-12(17-13(11)15-2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHYETXFNXZAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate (10 g), methylamine hydrochloride (2.8 g), triethylamine (8.5 g) and isopropanol (100 ml) is refluxed for six hours. The reaction mixture is concentrated under reduced pressure, and to the residue are added chloroform and water. The chloroform layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent; chloroform), and recrystallized from ethanol to give ethyl 4-methylamino-2-phenylpyrimidine-5-carboxylate (8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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